molecular formula C32H33NO5 B154941 2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide CAS No. 21411-26-7

2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide

Cat. No. B154941
CAS RN: 21411-26-7
M. Wt: 511.6 g/mol
InChI Key: RAQZRIDTCNQERH-UHFFFAOYSA-N
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Description

The compound "2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide" is a complex organic molecule that may share structural similarities with the compounds described in the provided papers. These papers discuss various acetamide derivatives and their properties, which can offer insights into the description of the compound .

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of appropriate phenylacetamide derivatives with other chemical reagents. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . This method could potentially be adapted for the synthesis of the compound of interest by using the appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using X-ray diffraction, as seen in the papers provided. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray single crystal diffraction . Similarly, the structure of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide was determined, revealing a planar naphthalene ring and a staggered methoxy substituent . These studies suggest that the compound may also exhibit a complex geometry that could be elucidated using similar techniques.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be inferred from their interaction with other chemicals. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes led to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines . This indicates that the compound of interest may also undergo reactions with silanes or other organometallic reagents to form heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be diverse. The antioxidant properties of 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide were determined using DPPH free radical scavenging test , while the anticonvulsant activities of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides were studied through stereochemical comparisons with phenytoin . The compound "2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide" may also exhibit unique physical and chemical properties that could be analyzed through similar experimental approaches.

Scientific Research Applications

Synthesis and Inhibitory Activity

The compound 2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide, due to its structural similarities with certain acetamide derivatives, has potential applications in drug development. For instance, acetamide derivatives synthesized by Saxena et al. were evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), showing significant results in in vivo screening for antidiabetic activity (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009). Similarly, Rani et al. synthesized novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, signifying the diverse therapeutic applications of such compounds (Rani, Pal, Hegde, & Hashim, 2016).

Catalytic Hydrogenation in Production

The compound's structure also suggests its potential as an intermediate in the production of other significant compounds. For example, Zhang Qun-feng discussed the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, indicating the compound's relevance in the chemical industry (Zhang Qun-feng, 2008).

Structural Analysis and Molecular Docking

Detailed structural analysis and molecular docking studies are also a significant application of such compounds. For example, Camerman et al. analyzed the crystal structure of similar acetamide derivatives and highlighted their potential as anticonvulsants due to their specific molecular features (Camerman, Hempel, Mastropaolo, & Camerman, 2005). Sharma et al. synthesized and analyzed the anticancer drug N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, providing insights into its structure-activity relationship (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar, & Kant, 2018).

properties

IUPAC Name

2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33NO5/c1-35-28-15-13-24(19-30(28)37-22-25-9-5-3-6-10-25)17-18-33-32(34)21-27-14-16-29(36-2)31(20-27)38-23-26-11-7-4-8-12-26/h3-16,19-20H,17-18,21-23H2,1-2H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQZRIDTCNQERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide

CAS RN

21411-26-7
Record name 21411-26-7
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